molecular formula C18H18BrClN2O2S B3916680 N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide

Cat. No.: B3916680
M. Wt: 441.8 g/mol
InChI Key: ICKRSGAWAVXORA-SRZZPIQSSA-N
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Description

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 4-chlorophenylthioacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and yield. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide stands out due to its combination of bromine, methoxy, and chlorophenyl groups, which confer unique chemical reactivity and potential biological activities. This distinct structure allows for a broader range of applications compared to similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2S/c1-11(13-4-9-17(24-3)16(19)10-13)21-22-18(23)12(2)25-15-7-5-14(20)6-8-15/h4-10,12H,1-3H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKRSGAWAVXORA-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC(=C(C=C1)OC)Br)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C1=CC(=C(C=C1)OC)Br)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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